molecular formula C16H17N3 B2713232 (2-Ethylphenyl)(1-methylbenzimidazol-2-yl)amine CAS No. 630092-73-8

(2-Ethylphenyl)(1-methylbenzimidazol-2-yl)amine

Cat. No.: B2713232
CAS No.: 630092-73-8
M. Wt: 251.333
InChI Key: LRBOJILHRQGAKH-UHFFFAOYSA-N
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Description

Benzimidazole derivatives, such as “(2-Ethylphenyl)(1-methylbenzimidazol-2-yl)amine”, are a class of compounds that have been widely studied due to their diverse biological activities . They are key components in many functional molecules used in a variety of applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused benzene and imidazole ring . The specific structure of “this compound” would include additional ethylphenyl and methyl groups attached to the benzimidazole core.


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They are key components in the synthesis of many functional molecules used in a variety of applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. In general, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media .

Scientific Research Applications

Polymer Science

In polymer science, benzimidazole derivatives have been utilized in the synthesis and characterization of novel aromatic polyimides. These polymers exhibit remarkable solubility in organic solvents and significant thermal stability, with degradation temperatures ranging from 240°C to 550°C in nitrogen. Their specific heat capacities and glass-transition temperatures also highlight their potential in advanced material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Crystal Structure Analysis

Crystal structure analysis of compounds containing (E)-1,2-bis(benzimidazol-2-yl)ethene groups revealed insights into the geometric parameters, bond lengths, and interactions between molecules. These analyses provide foundational knowledge for designing molecules with specific properties and interactions (Stibrany, Schugar, & Potenza, 2005).

Antioxidant Properties

Benzimidazole derivatives have shown promising antioxidant properties, particularly in inhibiting lipid peroxidation in the rat liver. This suggests potential therapeutic applications for benzimidazole derivatives in diseases associated with oxidative stress (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Organic Light-Emitting Diodes (OLEDs)

Solution-processible bipolar triphenylamine-benzimidazole derivatives have been developed for use in highly efficient single-layer OLEDs. These compounds combine hole-transporting and electron-transporting moieties, offering excellent thermal stability and solubility for solution processing, paving the way for innovative display technologies (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).

Synthesis Methodologies

Innovative synthesis methodologies for benzimidazole derivatives, including cascade coupling/cyclization processes to N-substituted 1,3-dihydrobenzimidazol-2-ones, have been explored. These methods allow the assembly of complex structures with diverse functional groups, facilitating the development of compounds with potential biological or material applications (Zou, Yuan, & Ma, 2007).

Mechanism of Action

Future Directions

Benzimidazole and its derivatives continue to be an area of active research due to their diverse biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis, characterization, and biological activity of new benzimidazole derivatives.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-3-12-8-4-5-9-13(12)17-16-18-14-10-6-7-11-15(14)19(16)2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBOJILHRQGAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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